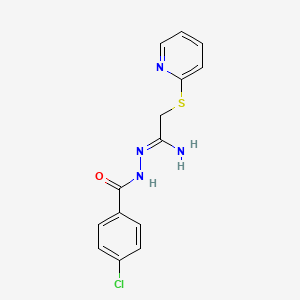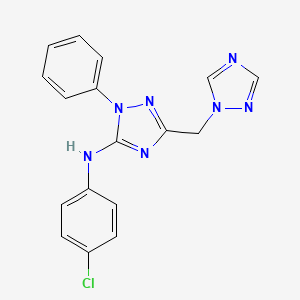
N-(4-fluorophenyl)-2H-chromene-3-carboxamide
Descripción general
Descripción
“N-(4-fluorophenyl)-2H-chromene-3-carboxamide” is a compound that likely contains a chromene backbone, which is a common structure in many natural products and pharmaceuticals. The “N-(4-fluorophenyl)” part suggests the presence of a fluorophenyl group attached to the molecule via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely include a chromene ring (a benzopyran derivative), a carboxamide group (-CONH2), and a 4-fluorophenyl group. Detailed structural analysis would require experimental techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of crystallinity, solubility, melting point, and stability under various conditions would need to be determined experimentally .Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(4-fluorophenyl)-2H-chromene-3-carboxamide is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as N-benzoyl-N’- (4-fluorophenyl) thiourea and gefitinib , have been found to interact with various targets, including tyrosine kinases and succinate dehydrogenase inhibitors (SDHIs) . These targets play crucial roles in cellular signaling and energy production, respectively.
Mode of Action
For instance, gefitinib, a tyrosine kinase inhibitor, binds to the adenosine triphosphate (ATP)-binding site of the enzyme, inhibiting its activity . Similarly, N-benzoyl-N’- (4-fluorophenyl) thiourea derivatives have been found to inhibit SDH, affecting energy production in cells .
Biochemical Pathways
For instance, the inhibition of tyrosine kinases by gefitinib affects the epidermal growth factor receptor (EGFR) signaling pathway , while the inhibition of SDH by N-benzoyl-N’- (4-fluorophenyl) thiourea derivatives affects the tricarboxylic acid (TCA) cycle .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives, have been studied . These studies can provide insights into the potential ADME properties of N-(4-fluorophenyl)-2H-chromene-3-carboxamide.
Result of Action
For instance, gefitinib has been found to inhibit the growth of certain types of cancer cells , while N-benzoyl-N’- (4-fluorophenyl) thiourea derivatives have been found to have antifungal activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the action of similar compounds .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENIVCASHWCKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239097 | |
| Record name | N-(4-Fluorophenyl)-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2H-chromene-3-carboxamide | |
CAS RN |
338420-05-6 | |
| Record name | N-(4-Fluorophenyl)-2H-1-benzopyran-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338420-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluorophenyl)-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(4-methoxyanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B3127506.png)
![6-Phenyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-4-pyridazinecarbonitrile](/img/structure/B3127507.png)

![5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B3127536.png)

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B3127546.png)

![Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127555.png)
![Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127558.png)
![Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127573.png)


![N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline](/img/structure/B3127598.png)
![N'-butyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B3127608.png)